2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide
Overview
Description
2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide is a chemical compound with the molecular formula C15H15BrN2. It is a derivative of isoindoline and is characterized by the presence of a benzyl group attached to the nitrogen atom of the isoindoline ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide typically involves the reaction of N-benzylphthalimide with hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 80°C
Solvent: Methanol or ethanol
Catalyst: Palladium on carbon (Pd/C) for the reduction step
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of 2-benzyl-2,3-dihydro-1H-isoindol-1-imine.
Reduction: Secondary amines.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential therapeutic agent for the treatment of neurological disorders.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-1-isoindolinimine
- 2,3-dihydro-1H-isoindol-1-imine
- N-benzylphthalimide
Uniqueness
2-benzyl-2,3-dihydro-1H-isoindol-1-imine hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and selectivity in various reactions, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2-benzyl-3H-isoindol-1-imine;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.BrH/c16-15-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBGBOXSZOWEAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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